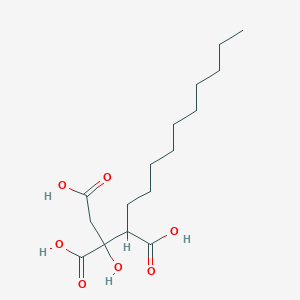
Decylcitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylcitric acid, also known as 10-hydroxydecanoic acid, is a natural fatty acid that is produced by honeybees. It has been found to have various biological activities and has been extensively studied in recent years.
Mécanisme D'action
The mechanism of action of decylcitric acid is not fully understood. It is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Decylcitric acid has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
Decylcitric acid has been found to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. It has also been found to have a protective effect on the liver and kidneys and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Decylcitric acid has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low yield and high cost make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on decylcitric acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of novel formulations and delivery systems for decylcitric acid could improve its efficacy and reduce its cost.
Conclusion:
Decylcitric acid is a natural fatty acid with various biological activities and potential therapeutic applications. Although its synthesis is challenging and expensive, it has several advantages for lab experiments and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel formulations.
Méthodes De Synthèse
Decylcitric acid is produced by the bees from the nectar of flowers. It is extracted from the honeycomb and purified using various methods such as column chromatography and recrystallization. The yield of decylcitric acid is low, and the purification process is time-consuming and expensive.
Applications De Recherche Scientifique
Decylcitric acid has been found to have various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
19763-41-8 |
|---|---|
Nom du produit |
Decylcitric acid |
Formule moléculaire |
C16H28O7 |
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
DQIHPEKINXOMBM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
decylcitric acid decylcitric acid, (-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



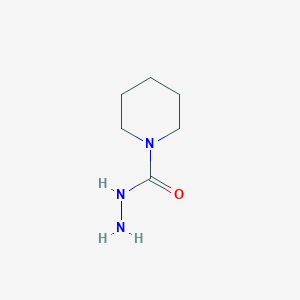
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
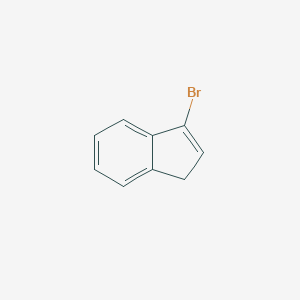
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)

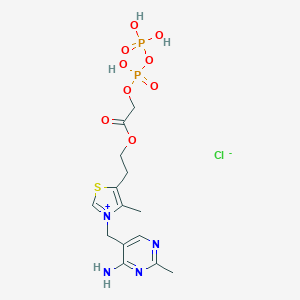
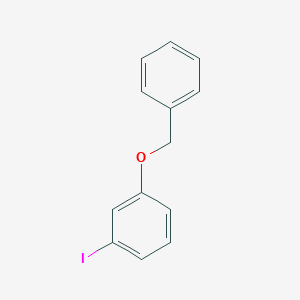
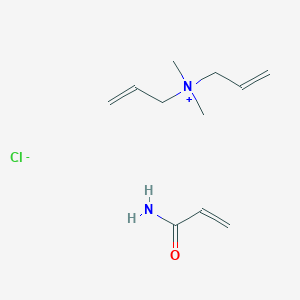
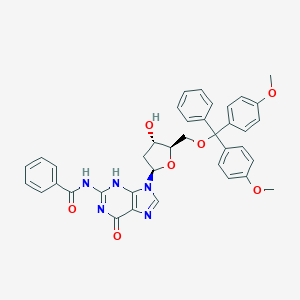
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
